

In-Depth Technical Guide: 1-(2-Ethoxybenzyl)-2-methylhydrazine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(2-Ethoxybenzyl)-2-methylhydrazine

CAS No.: 1392879-03-6

Cat. No.: B6336144

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Part 1: Discovery Context and Chemical History[1] The Hydrazine MAOI Lineage

The discovery of **1-(2-Ethoxybenzyl)-2-methylhydrazine** is rooted in the "Golden Age" of psychopharmacology (1950s–1960s), triggered by the serendipitous identification of iproniazid as a potent monoamine oxidase inhibitor (MAOI).[1] Originally developed for tuberculosis, iproniazid's mood-elevating side effects led researchers to explore the hydrazine pharmacophore (

) as a scaffold for antidepressant agents.[1]

This specific compound, **1-(2-Ethoxybenzyl)-2-methylhydrazine** (CAS: 1392879-03-6), represents a structural refinement of the benzylhydrazine subclass.[1] It is chemically analogous to Safrazine (1-(3,4-methylenedioxybenzyl)-2-methylhydrazine) and Mebanazine (1-(1-phenylethyl)hydrazine), designed to optimize lipophilicity and metabolic stability through the addition of an ortho-ethoxy group and N-methylation.[1]

Structural-Activity Relationship (SAR) Evolution

The development of benzylhydrazines was driven by the need to separate MAO inhibition from the hepatotoxicity associated with early hydrazines.[1]

- The Benzyl Moiety: Mimics the structure of monoamine substrates (like dopamine and tyramine), facilitating entry into the MAO active site.[1]
- The Ortho-Ethoxy Substitution: The 2-ethoxy group () on the phenyl ring increases steric bulk and lipophilicity compared to unsubstituted benzylhydrazines.[1] This modification often alters binding affinity and selectivity between MAO-A and MAO-B isoforms.[1]
- N-Methylation: The 2-methyl group on the hydrazine core () is critical.[1] It protects the terminal nitrogen from rapid acetylation (a primary metabolic route for simple hydrazines), thereby prolonging the drug's half-life and enhancing blood-brain barrier penetration.[1]

Discovery Timeline

- 1952: Identification of Iproniazid's MAO inhibitory properties.[1]
- 1955-1960: Synthesis of various benzylhydrazine analogues (e.g., Safrazine) to improve safety profiles.[1]
- 2010s-Present: Re-emergence of **1-(2-Ethoxybenzyl)-2-methylhydrazine** in chemical catalogs (e.g., CAS 1392879-03-6) as a high-purity research standard for studying MAO kinetics and hydrazine metabolism, distinct from clinical candidates.[1]

Part 2: Synthesis and Technical Methodology

Retrosynthetic Analysis

The synthesis of **1-(2-Ethoxybenzyl)-2-methylhydrazine** typically follows a reductive alkylation pathway or a direct alkylation strategy.[1] The reductive route is preferred for its specificity and yield.[1]

Key Precursors:

- 2-Ethoxybenzaldehyde: Provides the benzyl scaffold with the pre-installed ethoxy group.[1]
- Methylhydrazine: Provides the hydrazine core.[1]

Experimental Protocol (Reductive Amination Route)

Note: Handling methylhydrazine requires strict safety protocols due to its toxicity and volatility.
[1]

Step 1: Hydrazone Formation[1]

- Reagents: 2-Ethoxybenzaldehyde (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (solvent).[1]
- Procedure: Dissolve 2-ethoxybenzaldehyde in absolute ethanol. Add methylhydrazine dropwise at 0°C under nitrogen atmosphere.[1]
- Reaction: The carbonyl oxygen condenses with the primary amine of methylhydrazine to form the intermediate hydrazone: 1-(2-ethoxybenzylidene)-2-methylhydrazine.[1]
- Monitoring: Monitor by TLC for the disappearance of the aldehyde.[1]

Step 2: Reduction

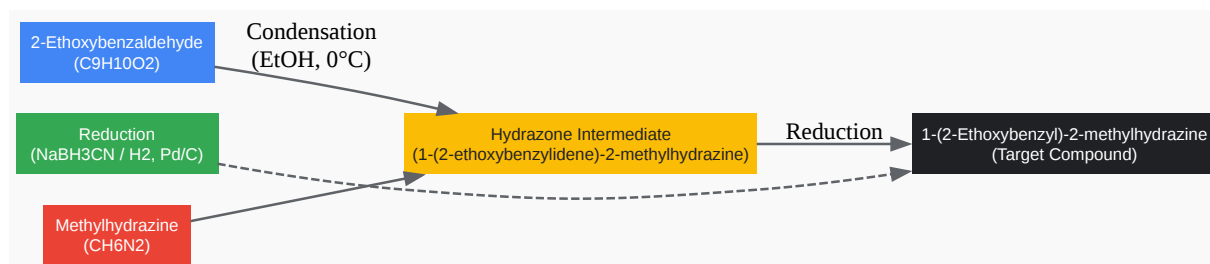
- Reagents: Sodium Cyanoborohydride () or Hydrogen gas () with Palladium on Carbon (Pd/C).[1]
- Procedure: Treat the crude hydrazone solution with the reducing agent.[1] If using , maintain pH ~4-5 with acetic acid to facilitate protonation of the imine.[1]
- Workup: Quench with water, extract with dichloromethane, and dry over anhydrous .

- Purification: Isolate the final product via column chromatography or recrystallization as a hydrochloride salt for stability.

Step 3: Validation

- ¹H NMR: Confirm the presence of the methylene bridge (ppm), the N-methyl group (ppm), and the ethoxy signals (quartet at ppm, triplet at ppm).
- Mass Spectrometry: Verify molecular ion peak .[1]

Synthesis Workflow Diagram



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Caption: Synthetic pathway via reductive amination of 2-ethoxybenzaldehyde with methylhydrazine.

Part 3: Pharmacology and Mechanism of Action[1] Mechanism: Irreversible MAO Inhibition

1-(2-Ethoxybenzyl)-2-methylhydrazine functions as a mechanism-based ("suicide") inhibitor of monoamine oxidase enzymes.[1]

- Substrate Recognition: The 2-ethoxybenzyl group facilitates docking into the hydrophobic active site of MAO (particularly MAO-A, though selectivity depends on concentration).[1]
- Oxidation: The enzyme (MAO-FAD complex) attempts to oxidize the hydrazine moiety.[1]
- Radical Formation: The oxidation generates a reactive diazene or radical intermediate.[1]
- Covalent Modification: This reactive species forms a covalent bond with the N(5) atom of the FAD cofactor, permanently inactivating the enzyme.[1]

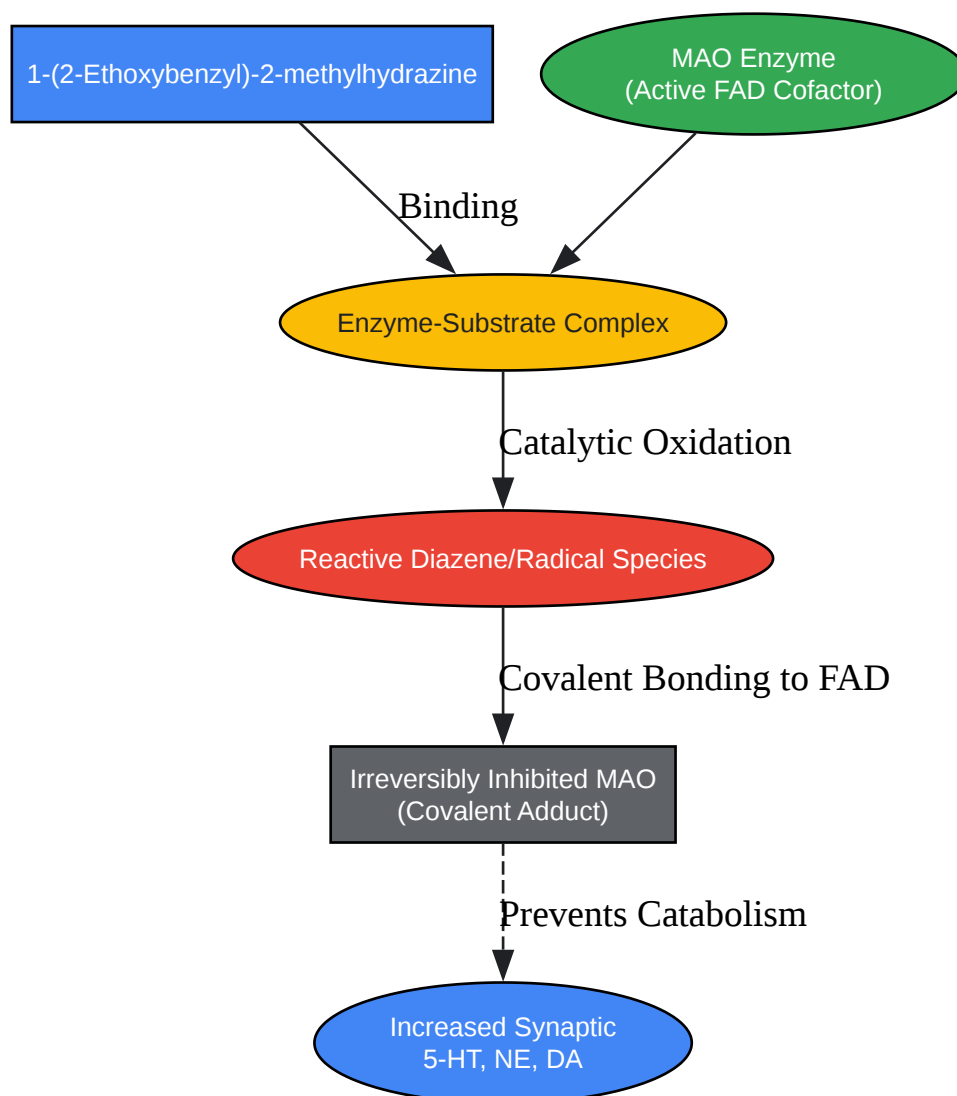
Pharmacodynamics and Signaling

The inhibition of MAO leads to an accumulation of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) in the synaptic cleft.[1]

- MAO-A Inhibition: Increases serotonin and norepinephrine (antidepressant effect).[1]
- MAO-B Inhibition: Increases dopamine and phenylethylamine (antiparkinsonian effect).[1]

The "2-ethoxy" substitution is hypothesized to enhance selectivity and reduce the "cheese effect" (hypertensive crisis from dietary tyramine) compared to non-selective hydrazines like phenelzine, although dietary restrictions remain a standard precaution for this class.[1]

Mechanism of Action Diagram



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Caption: Mechanism-based inactivation of MAO by **1-(2-Ethoxybenzyl)-2-methylhydrazine**.^[1]

Part 4: Safety and Toxicology Profile

Hepatotoxicity Risks

Historically, hydrazine MAOIs (e.g., iproniazid) were withdrawn due to idiosyncratic hepatotoxicity.^[1] This is often caused by the metabolic release of toxic hydrazine fragments.^[1]

- Metabolic Pathway: **1-(2-Ethoxybenzyl)-2-methylhydrazine** may undergo N-dealkylation to release methylhydrazine or benzylhydrazine derivatives, which can generate free radicals damaging to hepatocytes.^[1]

- Mitigation: The ethoxy group may alter metabolic clearance rates, potentially reducing the formation of toxic metabolites compared to parent hydrazines, but rigorous liver function monitoring is required in experimental settings.[1]

The "Cheese Effect"

As an irreversible MAOI, this compound inhibits the breakdown of dietary tyramine.[1]

Accumulation of tyramine triggers the release of stored norepinephrine, leading to hypertensive crisis.[1]

- Protocol: In vivo studies involving this compound must control for dietary tyramine intake.

Data Summary Table[1]

| Parameter | Description |
|-------------------|--|
| Chemical Name | 1-(2-Ethoxybenzyl)-2-methylhydrazine |
| CAS Number | 1392879-03-6 |
| Molecular Formula | |
| Molecular Weight | 180.25 g/mol |
| Primary Target | Monoamine Oxidase (MAO-A / MAO-B) |
| Mechanism | Irreversible, suicide inhibition |
| Key Risk | Hepatotoxicity, Hypertensive crisis (Tyramine interaction) |
| Status | Research Chemical / Reference Standard |

References

- López-Muñoz, F., & Alamo, C. (2009).[1] Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today. Current Pharmaceutical Design. [Link](#)
- Zeller, E. A., et al. (1955).[1] Degradation of Monoamine Oxidase Inhibitors. Journal of Biological Chemistry. (Foundational text on hydrazine MAOI mechanism).

- PubChem Compound Summary. (2024). **1-(2-Ethoxybenzyl)-2-methylhydrazine** (CAS 1392879-03-6).[1][2] National Center for Biotechnology Information.[1] [Link](#)
- Ramsay, R. R. (2019).[1] Molecular Aspects of the Activity and Inhibition of the FAD-Containing Monoamine Oxidases. *Pharmaceutical Biocatalysis*. [Link](#)
- Foulon, M., et al. (1994).[1] Structure of the stable phase of methylhydrazine. *Acta Crystallographica*. (Structural basis for hydrazine core). [Link](#)

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Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 119623-66-4,2-(Pyrrolidin-1-yl)ethanol compound with 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-(2-Ethoxybenzyl)-2-methylhydrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6336144/docs#in-depth-technical-guide-1-2-ethoxybenzyl-2-methylhydrazine]

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